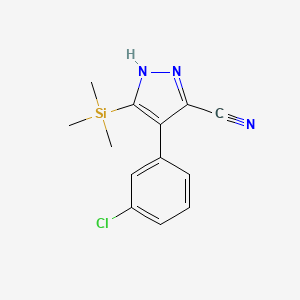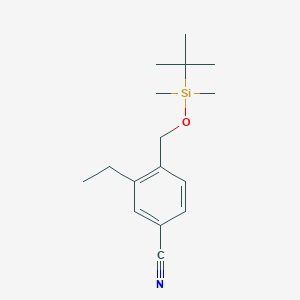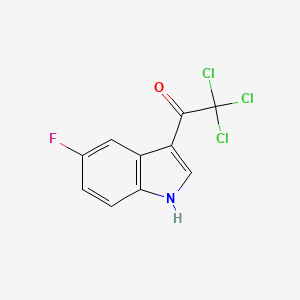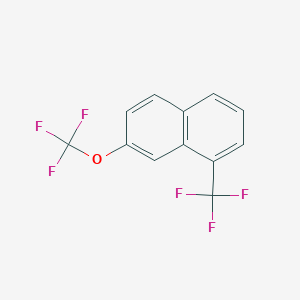
Benzenecarboximidamide, 4-(1-naphthalenylcarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Naphthoyl)benzimidamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Naphthoyl)benzimidamide typically involves the condensation of o-phenylenediamine with a naphthoyl chloride derivative under acidic conditions. This reaction forms the benzimidazole core with the naphthoyl group attached. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of 4-(1-Naphthoyl)benzimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Naphthoyl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole oxides.
Reduction: Reduction reactions can convert the naphthoyl group to a naphthyl group.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Benzimidazole oxides.
Reduction: Naphthyl-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-(1-Naphthoyl)benzimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(1-Naphthoyl)benzimidamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthoylindoles: Compounds with a naphthoyl group attached to an indole ring.
Naphthoylpyrroles: Compounds with a naphthoyl group attached to a pyrrole ring.
Other Benzimidazole Derivatives: Compounds with various substituents on the benzimidazole ring.
Uniqueness
4-(1-Naphthoyl)benzimidamide is unique due to its specific structure, which combines the benzimidazole core with a naphthoyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.
Propriétés
Numéro CAS |
62178-64-7 |
|---|---|
Formule moléculaire |
C18H14N2O |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
4-(naphthalene-1-carbonyl)benzenecarboximidamide |
InChI |
InChI=1S/C18H14N2O/c19-18(20)14-10-8-13(9-11-14)17(21)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H3,19,20) |
Clé InChI |
MQHAKNOHHCYWAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=C(C=C3)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-fluoro-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B11848525.png)



![3-Iodo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B11848542.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)-](/img/structure/B11848545.png)



![3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11848576.png)



